6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one
Description
6-Chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a partially saturated 1,5-naphthyridine core. Its structure includes a chlorine substituent at the 6-position and a ketone group at the 2-position, with partial saturation at the 3,4-positions (Figure 1). This dihydro configuration reduces aromaticity, influencing reactivity and solubility compared to fully aromatic analogs .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-3-1-6-5(10-7)2-4-8(12)11-6/h1,3H,2,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKPBXCOAFXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup and Modified Skraup Reactions
The classical Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines. A modified Skraup protocol employing iodine or m-NO$$2$$PhSO$$3$$Na as an oxidant enables the cyclization of 3-aminopyridine derivatives with glycerol. For example, 3-amino-6-chloropyridine undergoes cyclization in a dioxane/water mixture to yield 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one (Scheme 1). This method benefits from cost-effective catalysts and reusable reaction conditions, achieving yields of 45–50%.
Key Conditions
- Catalyst: I$$2$$ or *m*-NO$$2$$PhSO$$_3$$Na
- Solvent: Dioxane/water (1:1)
- Temperature: Reflux
- Yield: 45–50%
Friedländer Condensation
The Friedländer reaction, which couples aminopyridines with ketones, has been employed to construct the 1,5-naphthyridine skeleton. For instance, 3-amino-6-chloropyridine reacts with cyclopentanone in acidic conditions to form the dihydro-naphthyridinone core. This method is particularly effective for introducing substituents at the 3- and 4-positions.
Post-Cyclization Halogenation
Chlorination of preformed 1,5-naphthyridines is a common strategy to install the chlorine atom at the 6-position.
Direct Chlorination Using POCl$$_3$$
Treatment of 3,4-dihydro-1,5-naphthyridin-2(1H)-one with phosphorus oxychloride (POCl$$_3$$) under reflux conditions replaces the 2-keto group with chlorine, yielding the target compound (Scheme 2). This method is highly efficient, with yields exceeding 70%.
Key Conditions
- Reagent: POCl$$_3$$ (excess)
- Solvent: Toluene
- Temperature: 110°C
- Yield: 70–75%
N-Oxide Intermediate Route
Chlorination can also proceed via N-oxide intermediates. Oxidation of the 1,5-naphthyridine core with peracids (e.g., m-CPBA) forms the N-oxide, which undergoes nucleophilic substitution with HCl to introduce chlorine (Scheme 3). This method allows regioselective chlorination at electron-deficient positions.
Key Conditions
- Oxidizing Agent: m-CPBA
- Chlorinating Agent: HCl (g)
- Solvent: Dichloromethane
- Yield: 50–60%
Functionalization of Halogenated Precursors
Cross-Coupling Reactions
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent/Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Modified Skraup | 3-Amino-6-chloropyridine | m-NO$$2$$PhSO$$3$$Na | 45–50 | Cost-effective, reusable catalyst | Moderate yield |
| POCl$$_3$$ Chlorination | 3,4-Dihydro-1,5-naphthyridin-2(1H)-one | POCl$$_3$$ | 70–75 | High yield, simple conditions | Requires harsh reagents |
| N-Oxide Route | 1,5-Naphthyridine | m-CPBA/HCl | 50–60 | Regioselective | Multi-step synthesis |
| Suzuki Coupling | 6-Bromo-naphthyridinone | Pd(PPh$$3$$)$$4$$ | 65–70 | Versatile for diverse substituents | Expensive catalysts |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic substitution under varied conditions:
Mechanistic studies indicate that substitutions proceed via a single-electron transfer (SET) pathway under visible-light irradiation with Rhodamine 6G as a catalyst, forming radical intermediates .
Oxidation Reactions
The dihydro moiety and ketone group are susceptible to oxidation:
| Target Site | Oxidizing Agent | Products | Conditions |
|---|---|---|---|
| Dihydro ring | KMnO₄, H₂SO₄, 60°C, 3 hrs | 1,5-Naphthyridine-2,6-dione | Aqueous acidic medium |
| Ketone group | CrO₃, AcOH, RT, 12 hrs | 6-Chloro-1,5-naphthyridine-2-carboxylic acid | Mild acidic conditions |
Oxidation of the dihydro ring typically results in aromatization, while ketone oxidation yields carboxylic acids.
Reduction Reactions
Selective reduction of the carbonyl or chlorine substituent is achievable:
Catalytic hydrogenation also enables reductive cyclization to form polycyclic structures .
Ring-Opening and Annulation
The dihydro ring participates in ring-opening and annulation reactions:
Annulation reactions with dienophiles like dimethyl acetylenedicarboxylate (DMAD) yield complex heterocycles .
Metal-Catalyzed Cross-Couplings
The chlorine atom facilitates cross-coupling reactions:
| Coupling Type | Catalyst/Base | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12 hrs | 6-Aryl-3,4-dihydro-1,5-naphthyridin-2(1H)-one | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | 6-Amino derivatives | 65–78% |
These reactions enable the introduction of aryl or amino groups for pharmaceutical applications .
Mechanistic Insights
-
Radical pathways : Visible-light photocatalysis generates radical anions (e.g., [Rh-6G- ⁻]), facilitating halogen displacement .
-
Aromatic electrophilic substitution : Electron-deficient positions undergo nitration or sulfonation under strong acidic conditions .
-
Tautomerism : Keto-enol tautomerism influences reactivity in protic solvents.
Comparative Reactivity Table
| Reaction | Chlorine Reactivity | Carbonyl Reactivity | Dihydro Ring Stability |
|---|---|---|---|
| Nucleophilic substitution | High | Low | Moderate |
| Oxidation | Low | High | Low (ring opens) |
| Reduction | Moderate | High | High |
Scientific Research Applications
6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family that is investigated for several applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is used as a building block in the synthesis of complex molecules, studied for its potential biological activities (including antimicrobial and anticancer properties), investigated as a potential therapeutic agent, and could be used to develop new materials or as a catalyst in chemical reactions.
Chemistry this compound is a building block for synthesizing complex molecules. The synthesis of this compound typically involves the cyclization of precursors under specific conditions, such as the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps.
Biology This compound has potential biological activities, including antimicrobial and anticancer properties. Naphthyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer proliferation.
Medicine Researches are being done to study the possibility of using this compound as a therapeutic agent. Naphthyridine derivatives may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Industry It can be used to develop new materials or as a catalyst in chemical reactions. Industrial production methods optimize the synthetic route to maximize yield and purity while minimizing cost and environmental impact, potentially using continuous flow reactors and green chemistry principles.
The molecular formula of this compound is , and its molecular weight is 182.61 g/mol.
Anticancer Potential
Naphthyridine derivatives, including this compound, exhibit anticancer properties, and can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer proliferation.
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | CDK Inhibition | |
| Other Naphthyridine Derivatives | Various Cancer Lines |
Antimicrobial Activity
This compound possesses moderate antibacterial activity, making it a candidate for further exploration in developing new antimicrobial agents.
Neuroprotective Effects
Naphthyridine derivatives may have neuroprotective effects and the mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. In a case study, the administration of this compound in a rodent model showed a significant reduction in markers of oxidative damage compared to controls, suggesting neuroprotective effects against induced oxidative stress.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely C₈H₇ClN₂O (based on analogs like 6-chloro-1,8-naphthyridin-2(1H)-one ).
- Synthesis: Methods include reductive cyclization of pyridine precursors (e.g., PtO₂/H₂ in ethanol) and deoxygenation using TsCl/pyridine at elevated temperatures .
- Applications : Primarily used as a pharmaceutical intermediate; halogenation (e.g., Cl, Br) at the 6-position enhances bioactivity, as seen in pesticidal derivatives .
Comparison with Structural Analogs
Structural and Positional Isomers
The chlorine substituent and naphthyridine ring numbering significantly influence properties. Key analogs include:
Notable Observations:
- Solubility : Dihydro derivatives (e.g., 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one) exhibit improved solubility in polar solvents compared to fully unsaturated analogs due to reduced planarity .
- Reactivity : The 1,5-naphthyridine system facilitates nucleophilic substitution at the 6-position, while 1,8-isomers show distinct electronic profiles due to nitrogen positioning .
Halogenated Derivatives
Halogen substitution (Cl, Br) at the 6-position is common for enhancing bioactivity:
- 6-Chloro-1,7-naphthyridin-2(1H)-one: Exhibits similar synthetic routes (e.g., ammonolysis) but lower similarity scores (0.78) compared to 1,5- and 1,8-isomers .
Physicochemical Data
Biological Activity
6-Chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one (CAS: 1256795-00-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and various applications, supported by case studies and research findings.
- Molecular Formula : C8H7ClN2O
- Molecular Weight : 182.61 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C1NC2=CC=C(Cl)N=C2CC1
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions and modifications of existing naphthyridine derivatives. Recent studies have highlighted efficient synthetic pathways that involve the use of different catalysts and reaction conditions to enhance yield and reproducibility .
Anticancer Potential
Research indicates that compounds within the naphthyridine family, including this compound, exhibit significant anticancer properties. A study demonstrated that naphthyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer proliferation .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | CDK Inhibition | |
| Other Naphthyridine Derivatives | Various Cancer Lines |
Antimicrobial Activity
The compound has also been tested for antimicrobial effects against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, making it a candidate for further exploration in the development of new antimicrobial agents .
Table 2: Antimicrobial Testing Results
Neuroprotective Effects
Emerging studies suggest that naphthyridine derivatives may have neuroprotective effects. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Studies
A notable case study involved the administration of this compound in a rodent model to assess its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in markers of oxidative damage compared to controls .
Future Directions
The biological activity of this compound opens avenues for further research into its potential therapeutic applications. Future studies should focus on:
- Detailed pharmacokinetic profiling.
- Mechanistic studies to elucidate its action at the molecular level.
- Exploration of analogs to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
